molecular formula C20H17ClN4O4S B2631253 N'-[(4-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 899989-12-9

N'-[(4-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2631253
CAS No.: 899989-12-9
M. Wt: 444.89
InChI Key: LZKJNEFHKRJASL-UHFFFAOYSA-N
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Scientific Research Applications

Pyraclostrobin has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyraclostrobin involves several key steps. The starting materials typically include 4-chlorobenzyl chloride and 2-phenyl-3-thienylamine. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and oxidation to form the final product .

Industrial Production Methods

Industrial production of pyraclostrobin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Pyraclostrobin undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various metabolites that retain the core structure of pyraclostrobin but with modified functional groups .

Mechanism of Action

Pyraclostrobin exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex, which is essential for cellular respiration in fungi. This inhibition disrupts the production of ATP, leading to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyraclostrobin is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c21-14-8-6-13(7-9-14)10-22-19(26)20(27)23-18-16-11-30(28,29)12-17(16)24-25(18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKJNEFHKRJASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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